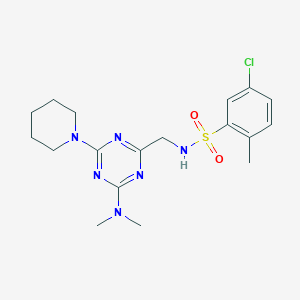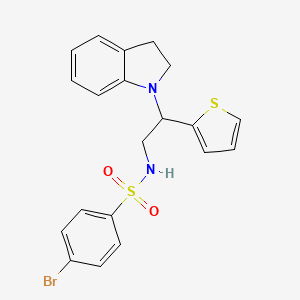![molecular formula C10H17N3OS B2574196 2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,3,4-thiadiazole CAS No. 2201692-38-6](/img/structure/B2574196.png)
2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,3,4-thiadiazole is an organosulfur compound featuring a unique structure that combines azetidine, thiadiazole, and a tert-butyl group. This distinct arrangement imparts special chemical properties, making it of interest in diverse scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,3,4-thiadiazole typically starts with the preparation of 1-tert-butylazetidin-3-ol, which is subsequently reacted with 5-methyl-1,3,4-thiadiazole under controlled conditions to achieve the desired compound. The reaction conditions, including temperature and solvents, are optimized to ensure high yield and purity.
Industrial Production Methods
In an industrial context, the production process may involve large-scale batch reactions, where reaction parameters are meticulously controlled. Continuous flow synthesis could also be applied to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thiadiazole ring can be selectively oxidized under specific conditions.
Reduction: : Various reducing agents can modify the azetidine moiety.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially involving the thiadiazole component.
Common Reagents and Conditions
Oxidation: : Utilizes reagents like peroxides or oxygen in the presence of catalysts.
Reduction: : Involves reducing agents such as lithium aluminum hydride.
Substitution: : Conditions vary, but typically include basic or acidic media to facilitate the reaction.
Major Products Formed
Oxidation: : Modified thiadiazole derivatives.
Reduction: : Altered azetidine structures.
Substitution: : Various functionalized thiadiazole and azetidine derivatives.
Scientific Research Applications
Chemistry
The compound is used in organic synthesis as a building block for more complex molecules. Its functional groups facilitate diverse chemical transformations.
Biology
In biological research, derivatives of 2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,3,4-thiadiazole are studied for their potential bioactivity, including antimicrobial and antifungal properties.
Medicine
Preliminary studies suggest that some derivatives might exhibit pharmacological effects, such as enzyme inhibition, which could be harnessed for therapeutic purposes.
Industry
In the industrial sector, this compound is utilized in the development of novel materials, potentially offering enhanced stability and specific functional properties.
Mechanism of Action
The compound interacts at the molecular level through binding with specific targets, such as enzymes or receptors, inhibiting their activity. The tert-butyl and thiadiazole groups play crucial roles in these interactions, enhancing the affinity and specificity of binding.
Comparison with Similar Compounds
Similar Compounds
2-[(1-Tert-butylazetidin-3-yl)oxy]-1,3,4-thiadiazole: : Lacks the methyl group, altering its chemical behavior and applications.
2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,2,4-thiadiazole: : Different positioning of the nitrogen atoms in the thiadiazole ring, influencing its reactivity.
Uniqueness
2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,3,4-thiadiazole stands out due to its specific structural arrangement, imparting unique reactivity patterns and potential bioactivity, which are not observed in the similar compounds mentioned above.
Properties
IUPAC Name |
2-(1-tert-butylazetidin-3-yl)oxy-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-7-11-12-9(15-7)14-8-5-13(6-8)10(2,3)4/h8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCUVQWXFYEJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OC2CN(C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dimethoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2574114.png)

![3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2574116.png)
![4,4-diethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2574118.png)
![N-[(3-ethoxyphenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2574119.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide](/img/structure/B2574125.png)
![1,3,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2574126.png)

![N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-phenylacetamide](/img/structure/B2574129.png)
![4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethoxypropyl)butanamide](/img/structure/B2574132.png)
![N-[2-(benzylsulfanyl)ethyl]-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide](/img/structure/B2574133.png)
![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2574134.png)
![2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}ethan-1-ol](/img/structure/B2574135.png)
